7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate
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Overview
Description
7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its long aliphatic chains and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate typically involves multiple steps, including esterification, amidation, and hydroxyethylation. The process begins with the esterification of decanoic acid with octanol to form decanoyloxy octyl ester. This intermediate is then reacted with heptylamine in the presence of a catalyst to form the amide. Finally, the hydroxyethylation of the amide with ethylene oxide yields the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols and amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate is used as a surfactant due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its long aliphatic chains mimic the lipid bilayer of cell membranes, making it useful in model membrane systems.
Medicine
In medicine, this compound is investigated for its potential as a drug delivery agent. Its ability to form micelles and liposomes can encapsulate hydrophobic drugs, improving their bioavailability and targeting.
Industry
In industrial applications, this compound is used as a lubricant additive and in the formulation of personal care products. Its surfactant properties enhance the performance of lubricants and improve the texture and stability of cosmetic formulations.
Mechanism of Action
The mechanism of action of 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-((7-(Decanoyloxy)octyl)amino)heptyl 2-octyldecanoate
- 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-decanoyldecanoate
- 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octylhexanoate
Uniqueness
Compared to similar compounds, 7-((7-(Decanoyloxy)octyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate has a unique combination of functional groups that confer specific properties, such as enhanced solubility and stability in aqueous and organic solvents. Its long aliphatic chains and hydroxyl group make it particularly effective as a surfactant and drug delivery agent.
Properties
Molecular Formula |
C45H89NO5 |
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Molecular Weight |
724.2 g/mol |
IUPAC Name |
7-[7-decanoyloxyoctyl(2-hydroxyethyl)amino]heptyl 2-octyldecanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-21-29-36-44(48)51-42(4)33-26-22-24-31-38-46(39-40-47)37-30-23-18-25-32-41-50-45(49)43(34-27-19-15-12-9-6-2)35-28-20-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
WEVHETVMKOJNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)CCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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